N,N-Bis(2-aminoethyl)glycine

描述

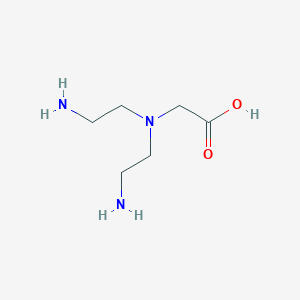

Structure

3D Structure

属性

IUPAC Name |

2-[bis(2-aminoethyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3O2/c7-1-3-9(4-2-8)5-6(10)11/h1-5,7-8H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQYOENNVQBCNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CCN)CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40573622 | |

| Record name | N,N-Bis(2-aminoethyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55682-20-7 | |

| Record name | N,N-Bis(2-aminoethyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N,n Bis 2 Aminoethyl Glycine and Its Derivatives

Cobalt(II) and Cobalt(III) Complexes

N,N-Bis(2-aminoethyl)glycine readily forms complexes with both cobalt(II) and cobalt(III) ions. The cobalt(II) complexes are of particular interest due to their ability to interact with molecular oxygen. acs.org The resulting cobalt(III) complexes have been prepared and characterized, revealing different geometric isomers. oup.comoup.com

A remarkable feature of the cobalt(II) complex of this compound is its capacity for reversible dioxygen adduct formation. acs.org In an aqueous solution, the cobalt(II) chelate can bind with molecular oxygen to form a stable dimeric oxygen adduct. acs.org This process is reversible, meaning the complex can take up and release oxygen, a property that has been a subject of fundamental research in the area of synthetic oxygen carriers. acs.orgnih.gov The high affinity of the cobalt(II) complex for oxygen is a key characteristic of this system. acs.org

The geometry of the complexes formed between this compound (i-DTMA) and cobalt(III) has been a focus of isomeric studies. Two primary geometric isomers, namely mer(N) and fac(N), can be formed. oup.comoup.com These isomers have been successfully prepared and characterized, with their structures confirmed through techniques like absorption and proton magnetic resonance (PMR) spectroscopy. oup.com For instance, the mer(N) and fac(N) isomers of [CoCO₃(i-dtma)] have been synthesized and their distinct spectral properties have been documented. oup.comoup.com

Coordination Chemistry and Metal Complexation of N,n Bis 2 Aminoethyl Glycine

Lanthanide(III) Complex Chemistry for Molecular Recognition

The functionalization of N,N-Bis(2-aminoethyl)glycine derivatives with boronic acid moieties creates sophisticated molecular recognition systems for sugars. Lanthanide(III) complexes of these conjugates are particularly effective for this purpose. nih.govresearchgate.net A notable example is a conjugate of a DTPA derivative (where this compound forms the core) and phenylboronic acid. nih.govresearchgate.net The thiourea (B124793) linkage between the phenylboronic acid and the DTPA derivative enhances the interaction with various sugars compared to phenylboronic acid alone. nih.gov

These complexes have been investigated for their ability to bind sugars, a process that can be monitored using ¹¹B NMR spectroscopy. nih.gov A particularly strong interaction has been observed with N-propylfructosamine, which serves as a model for the glucose residue in glycated human serum albumin (HSA). nih.govresearchgate.net This strong binding is attributed to a cooperative two-site interaction involving ester formation with the boronic acid function and coordination of a carboxylate group to the lanthanide(III) ion. researchgate.net This dual interaction mechanism underscores the potential of these complexes in the development of sensors for biologically important sugars. researchgate.nettudelft.nl

The interaction of lanthanide(III) complexes of this compound derivatives with glycoproteins, particularly human serum albumin (HSA), is a critical area of research, especially for in vivo applications. HSA is the most abundant protein in blood plasma and plays a crucial role in the transport of various molecules. nih.gov The binding of metal complexes to HSA can significantly influence their biodistribution and clearance. nih.gov

Studies have shown that lanthanide complexes can bind to HSA, often leading to conformational changes in the protein. nih.gov The binding affinity and the extent of these changes depend on both the metal ion and the structure of the chelating ligand. nih.govnih.gov For instance, the binding of some lanthanide ions to HSA can alter the microenvironment around specific amino acid residues, such as Trp214, and can lead to a decrease in α-helix content and an increase in β-sheet, turn, and random coil structures, indicating partial unfolding of the protein. nih.gov

A conjugate of a DTPA derivative based on this compound with phenylboronic acid was found to have a notable interaction with HSA, with an association constant (Kₐ) of 705 ± 300 M⁻¹. nih.gov While this affinity is significant, it also presents a challenge if the intended target is a glycated protein, as the complex binds to the non-glycated form as well. nih.govresearchgate.net The binding of such complexes is often studied using techniques like fluorescence spectroscopy, where the quenching of HSA's intrinsic fluorescence upon complex binding can be used to determine binding constants. nih.govresearchgate.net

Advanced Chelating Agent Derivatives (e.g., DTPA Analogues)

This compound serves as a foundational scaffold for the development of advanced, multifunctional chelating agents, particularly analogues of diethylenetriaminepentaacetic acid (DTPA). ontosight.ai These derivatives are designed to exhibit enhanced metal chelation properties, including high thermodynamic stability and kinetic inertness, which are crucial for various applications. smolecule.com The core structure of this compound can be elaborated by attaching additional coordinating arms, such as carboxymethyl groups, to create ligands with a higher denticity and a pre-organized structure for metal binding. smolecule.comontosight.ai

The resulting DTPA analogues often form very stable complexes with a wide range of metal ions, including lanthanides and transition metals. rsc.orgnih.gov The incorporation of this compound into larger, more complex structures allows for the fine-tuning of the chelator's properties. For example, by modifying the pendant arms, it is possible to influence the lipophilicity, biodistribution, and clearance of the corresponding metal complexes. nih.gov Furthermore, these advanced chelators can be conjugated to biomolecules or targeting vectors to create multifunctional agents for targeted imaging or therapy. nih.govnih.gov The development of these sophisticated chelators is a key area of research in medicinal inorganic chemistry, with the goal of creating highly effective and specific metal-binding agents. nih.govresearchgate.net

Research Applications and Functionalization of N,n Bis 2 Aminoethyl Glycine

Biomolecular Mimicry and Nucleic Acid Analogues

A significant application of N,N-Bis(2-aminoethyl)glycine is in the field of biomolecular mimicry, where it serves as a foundational building block for Peptide Nucleic Acids (PNAs). PNAs are synthetic polymers that mimic the structure and function of DNA and RNA, offering unique properties for various biological applications.

The core of PNA's unique characteristics lies in its backbone, which is a repeating polymer of N-(2-aminoethyl)glycine units. wikipedia.orgnih.gov This pseudopeptide backbone replaces the naturally occurring sugar-phosphate backbone of DNA and RNA. nih.gov The nucleobases, which are responsible for genetic information, are attached to this backbone via a methylene (B1212753) carbonyl linker. researchgate.net This fundamental structural difference, the substitution of the sugar-phosphate with N-(2-aminoethyl)glycine, imparts several advantageous properties to PNAs. nih.gov The neutral charge of the PNA backbone, in contrast to the negatively charged phosphodiester backbone of DNA and RNA, eliminates electrostatic repulsion between the strands, leading to more stable duplexes. wikipedia.orgnih.govmdpi.com

The synthesis of PNA oligomers involves the sequential coupling of N-(2-aminoethyl)glycine monomers, each carrying a specific nucleobase. This process is typically carried out using solid-phase peptide synthesis techniques. nih.govresearchgate.net The use of protecting groups, such as Fmoc and Boc, is crucial for directing the polymerization process and ensuring the correct sequence of nucleobases in the final PNA oligomer. nih.govresearchgate.net The versatility of this synthetic approach allows for the incorporation of various modifications to the PNA backbone and nucleobases, enabling the fine-tuning of its properties for specific applications.

PNAs exhibit remarkable hybridization properties with complementary DNA and RNA sequences. nih.govacs.org They bind to their target sequences following the Watson-Crick base-pairing rules. nih.gov Due to the neutral backbone, PNA/DNA and PNA/RNA duplexes are significantly more stable than their natural DNA/DNA or DNA/RNA counterparts. nih.govacs.org This increased stability is evident in their higher melting temperatures (Tm), which is the temperature at which half of the duplex dissociates. acs.org The binding of PNAs is also less dependent on ionic strength compared to natural nucleic acids. researchgate.net Furthermore, PNAs can bind to duplex DNA through a process called strand invasion, where the PNA displaces one of the DNA strands to form a highly stable PNA-DNA duplex. nih.gov

Table 1: Comparison of Hybridization Properties

| Feature | PNA/DNA & PNA/RNA Duplexes | DNA/DNA & DNA/RNA Duplexes |

| Backbone Charge | Neutral | Negatively Charged |

| Duplex Stability (Tm) | Higher | Lower |

| Influence of Ionic Strength | Low | High |

| Binding Specificity | Very High | High |

The unique backbone structure of PNAs, derived from N-(2-aminoethyl)glycine, results in a higher binding affinity for complementary DNA and RNA sequences compared to natural nucleic acids. wikipedia.orgnih.govmdpi.com This strong binding is attributed to the absence of electrostatic repulsion between the uncharged PNA backbone and the negatively charged phosphate (B84403) backbone of DNA or RNA. wikipedia.orgmdpi.com

This enhanced affinity is coupled with exceptional sequence specificity. Even a single base mismatch in the target DNA or RNA sequence significantly destabilizes the PNA-nucleic acid duplex. wikipedia.orgnih.gov The melting temperature of a mismatched PNA-DNA duplex can be 15-20°C lower than that of a perfectly matched duplex. nih.gov This high degree of discrimination makes PNAs highly valuable tools for applications requiring precise targeting of specific nucleic acid sequences. nih.govnih.gov

Table 2: Impact of a Single Mismatch on Duplex Stability

| Duplex Type | Condition | Typical Melting Temperature (Tm) Drop | Reference |

| 9-mer PNA-DNA | Single Mismatch | 15-20 °C | nih.gov |

| 12-mer PNA-DNA | Single Mismatch | 15-20 °C | nih.gov |

Peptide Nucleic Acid (PNA) Backbone Engineering

Materials Science and Surface Functionalization

The chemical properties of this compound and its derivatives also lend themselves to applications in materials science, particularly in the creation of novel hybrid materials.

Hybrid organic-inorganic materials are composites that integrate organic and inorganic components at the molecular or nanoscale level, often resulting in materials with synergistic or unique properties. While the direct use of this compound in this context is an emerging area of research, the principles of its chemical reactivity are relevant. The amine and carboxylic acid functional groups present in this compound and its derivatives can act as anchoring points for inorganic species or as reactive sites for polymerization and cross-linking. This allows for the potential creation of structured hybrid materials where the organic component, based on the glycine (B1666218) derivative, can impart flexibility, functionality, or biocompatibility, while the inorganic component can provide structural integrity, thermal stability, or specific electronic or optical properties. The development of such materials opens up possibilities in areas like functional coatings, sensors, and biomedical devices. rsc.org

Protein-Polymer Surfactant Nanoconstructs for Protein Solubility and Stability

The challenge of maintaining protein solubility and stability, particularly in non-aqueous environments, is a significant hurdle in various biotechnological and industrial applications. One innovative approach to address this is the formation of protein-polymer surfactant nanoconstructs. This technique involves engineering the surface of a protein to create a protective corona, thereby enhancing its solubility and stability in environments that would typically lead to denaturation.

A notable study demonstrated the successful solubilization and stabilization of myoglobin (B1173299) in anhydrous ionic liquids through this method. In this research, the protein surface was modified to create protein-polymer surfactant nanoconstructs, which allowed the typically insoluble dry protein to dissolve in both hydrophilic and hydrophobic ionic liquids. This modification resulted in a remarkable increase in the thermal stability of myoglobin, with the modified protein being stable at temperatures up to 150 °C, an increase of 55 °C compared to its stability in aqueous solutions.

The process involved coupling a diamine, in this case, N,N′-bis(2-aminoethyl)-1,3-propanediamine, to the acidic residues of the protein, followed by conjugation with a surfactant. This creates a nanoconstruct where the protein core is shielded by a flexible polymer-surfactant layer. Molecular dynamics simulations suggested that this organic corona creates a microenvironment with a dielectric constant similar to that of polar organic solvents, which protects the protein from the potentially denaturing effects of the ionic liquid. This surface engineering approach presents a promising pathway for the development of highly stable and soluble proteins and enzymes for use as biocatalysts in a wide range of non-aqueous bioprocessing applications.

Corrosion Inhibition Studies

The use of "green" corrosion inhibitors, which are non-toxic, biodegradable, and readily available, is a growing area of research aimed at replacing hazardous traditional inhibitors. Amino acids and their derivatives, including this compound, have emerged as promising candidates due to their environmentally friendly nature and effective inhibition properties.

Efficacy as a "Green" Mixed-Type Inhibitor for Metals

This compound and similar amino acid-based compounds have demonstrated efficacy as mixed-type corrosion inhibitors for various metals and alloys in different corrosive environments. A mixed-type inhibitor is one that affects both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

For instance, studies on glycine and its derivatives have shown their ability to control the corrosion of carbon steel, zinc, and tin in acidic, neutral, and deaerated carbonate solutions. The inhibition efficiency of these compounds is attributed to the presence of functional groups containing nitrogen and oxygen atoms, which can interact with the metal surface. In one study, a formulation containing glycine and zinc ions was found to have a significant synergistic effect, offering good inhibition efficiency for carbon steel in well water. Polarization studies revealed that this particular formulation functions as an anodic inhibitor, indicating the formation of a protective film on the anodic sites of the metal surface. The versatility of these organic inhibitors allows them to function as cathodic, anodic, or mixed inhibitors by forming a protective film through complex adsorption mechanisms.

Table 1: Corrosion Inhibition Data for a Glycine-Zn²⁺ System on Carbon Steel in Well Water

| Inhibitor System | Concentration (ppm) | Inhibition Efficiency (%) |

|---|---|---|

| Glycine | 250 | - |

| Zn²⁺ | 50 | - |

| Glycine + Zn²⁺ | 250 + 50 | 82 |

Data sourced from a study on an eco-friendly inhibitor system.

Adsorption Mechanisms on Metal Surfaces

The primary mechanism by which this compound and related amino acids inhibit corrosion is through adsorption onto the metal surface, forming a protective film that acts as a barrier to the corrosive environment. This adsorption can occur through physical (electrostatic) interactions, chemical bonding (chemisorption), or a combination of both.

The adsorption process is influenced by the molecular structure of the inhibitor, the nature of the metal surface, and the corrosive medium. In the case of amino acids, the presence of lone pair electrons on the nitrogen and oxygen atoms, as well as pi electrons in any aromatic rings, facilitates their adsorption onto the d-orbitals of the metal. The adsorption can lead to the formation of a coordinate bond between the inhibitor and the metal.

The nature of the adsorbed species can also vary. For example, glycine has been observed to adsorb on copper surfaces in its deprotonated form at room temperature, while it adsorbs in its zwitterionic form on palladium and platinum surfaces. Density functional theory (DFT) calculations have been used to study the adsorption energies and geometries of these molecules on different metal facets, providing insights into the preferred adsorption sites and orientations. The formation of aggregates of adsorbed molecules can also play a crucial role in stabilizing the protective film.

Biomedical and Pharmaceutical Research Directions

The unique chemical structure of this compound and its derivatives makes them valuable compounds in biomedical and pharmaceutical research. Their ability to act as building blocks for larger molecules and their chelating properties are of particular interest.

Investigation as a Biochemical Agent and in Drug Delivery Systems

This compound serves as a versatile building block in the synthesis of peptides and other biologically active molecules. Its structure allows for its incorporation into various molecular scaffolds, contributing to the development of new therapeutic agents.

In the realm of drug delivery, derivatives of this compound are being investigated for their potential to enhance the solubility and stability of active pharmaceutical ingredients (APIs). Poor water solubility is a major challenge in drug development, and formulating APIs with compounds that can improve this property is a key strategy. The amino and carboxyl groups in this compound and its analogs can be modified to create derivatives with tailored properties for specific drug delivery applications. Furthermore, the chelating ability of these types of compounds is utilized in pharmaceutical formulations to enhance the stability of metal ions within biological systems.

Astrobiological Implications and Prebiotic Chemistry

The search for the origins of life and the potential for life elsewhere in the universe is a central theme in astrobiology. The study of prebiotic chemistry explores the plausible chemical pathways that could have led to the formation of the building blocks of life on the early Earth or on other celestial bodies. This compound and its simpler analog, N-(2-aminoethyl)glycine (AEG), have significant implications in this field.

Laboratory studies simulating interstellar ice conditions have provided compelling evidence that the interaction of ionizing radiation with simple molecules like water, methanol (B129727), and ammonia (B1221849) can lead to a wide array of astrobiologically important molecules, including amino acids. These experiments support the hypothesis that prebiotic molecules could have formed in interstellar ices and been delivered to the early Earth via comets and meteorites.

Recent quantum mechanical calculations have explored the thermodynamics of the prebiotic synthesis of nucleic acid building blocks. These studies suggest that the synthesis of nucleosides containing N-(2-aminoethyl)glycine (AEG) is thermodynamically favored. This has led to the proposal that AEG may have been a component of an ancestral proto-RNA that preceded modern nucleic acids. This research also proposes a new pathway for the formation of free nucleotides, such as 5'-uridine monophosphate (UMP), assisted by an AEG nucleoside in an aqueous environment. This could potentially resolve the "water problem," a long-standing issue in prebiotic chemistry that questions how the condensation reactions necessary for forming biopolymers could have occurred in an aqueous environment.

Occurrence in Cyanobacteria and Interstellar Ice Analogues

Recent scientific investigations have identified the presence of N-(2-aminoethyl)glycine (AEG), a foundational component of this compound, in both terrestrial and extraterrestrial contexts. These discoveries have significant implications for our understanding of prebiotic chemistry and the origins of life.

The production of AEG has been documented in various strains of cyanobacteria. nih.govnih.govresearchgate.net Research has shown that these microorganisms synthesize AEG, which can serve as a backbone for peptide nucleic acids (PNAs). nih.govnih.govresearchgate.net In laboratory studies of axenic cyanobacterial strains, AEG was detected at an average concentration of 1 µg/g. nih.govnih.govresearchgate.net Furthermore, analysis of environmental samples of cyanobacteria revealed the presence of AEG in two forms: a free or weakly bound molecule and a more tightly bound form that is released upon acid hydrolysis. nih.gov The concentrations in these environmental samples were found to range from undetectable levels to as high as 34 µg/g. nih.gov The widespread production of AEG across diverse cyanobacterial taxa suggests it may be a primitive biochemical trait that emerged early in the evolutionary history of life on Earth. nih.govnih.gov

Table 1: Concentration of N-(2-aminoethyl)glycine (AEG) in Cyanobacteria Samples

| Sample Type | Form of AEG | Concentration Range (µg/g) | Average Concentration (µg/g) |

| Axenic Strains | - | - | 1 nih.govnih.govresearchgate.net |

| Environmental Samples | Free or weakly bound | Not Detected to 34 nih.gov | - |

| Environmental Samples | Tightly bound (released by acid hydrolysis) | Not Detected to 34 nih.gov | - |

In addition to its biological synthesis in cyanobacteria, AEG and other amino acids have been identified in laboratory experiments simulating the conditions of interstellar ices. researchgate.net These experiments involve the ultraviolet irradiation of ice mixtures composed of molecules like water (H₂O), methanol (CH₃OH), and ammonia (NH₃) at cryogenic temperatures. researchgate.net The analysis of the resulting organic residues has confirmed the formation of various amino acids, including glycine, alanine, and serine. astrochem.orgnih.gov These findings support the hypothesis that prebiotic molecules, essential for the origin of life, could have formed in interstellar space and been delivered to the early Earth by comets, meteorites, or interplanetary dust particles. researchgate.netastrochem.orgnih.gov The abiotic formation of such compounds in extraterrestrial environments underscores the potential for a cosmic origin of life's building blocks. researchgate.net

Hypothesis on Early Genetic Systems and the RNA World

The discovery of N-(2-aminoethyl)glycine (AEG) in both biological and simulated prebiotic environments has fueled intriguing hypotheses about the nature of the first genetic systems, potentially predating the proposed "RNA world". nih.govnih.gov The RNA world hypothesis posits that RNA was the primary genetic molecule before the evolution of DNA and proteins. nih.govnih.govwikipedia.org However, the formation and stability of RNA under prebiotic conditions present certain challenges. nih.gov

One prominent hypothesis suggests that peptide nucleic acids (PNAs), with a backbone composed of repeating AEG units, may have acted as the initial carriers of genetic information. nih.govnih.govwikipedia.org PNAs are structurally similar to DNA and RNA but have a neutral peptide-like backbone instead of a charged sugar-phosphate backbone, which could have offered greater stability in the prebiotic environment. wikipedia.org The ability of cyanobacteria to produce AEG lends credence to the idea that this molecule was available on the early Earth. nih.govnih.gov

Recent theoretical studies using quantum mechanical calculations have explored the thermodynamics of prebiotic nucleoside synthesis. nih.govresearcher.life These calculations predict that the formation of nucleosides containing AEG is thermodynamically favored. nih.govresearcher.life This suggests a plausible pathway for the emergence of an ancestral form of proto-RNA that incorporated AEG. nih.govresearcher.life Such a system could have facilitated the storage and transfer of information necessary for the first forms of life. Furthermore, a proposed pathway for the formation of free nucleotides, such as 5'-uridine monophosphate (UMP), suggests that it could be assisted by an AEG nucleoside in an aqueous environment. nih.govresearcher.life This model offers a potential solution to the "water problem," which posits that the synthesis of nucleotides is thermodynamically unfavorable in water. nih.govresearcher.life The potential role of AEG in a pre-RNA world continues to be an active area of research in the study of the origin of life. nih.gov

Advanced Characterization and Theoretical Investigation of N,n Bis 2 Aminoethyl Glycine

Structural Elucidation Techniques

While spectroscopic methods provide data on connectivity and functional groups, other techniques are necessary to determine the precise three-dimensional arrangement of atoms in space.

For simple amino acids like glycine (B1666218), multiple crystalline forms, or polymorphs (e.g., α, β, γ-glycine), have been identified, each with a unique crystal structure and packing arrangement. ed.ac.ukresearchgate.net It is plausible that N,N-Bis(2-aminoethyl)glycine could also exhibit polymorphism.

While the crystal structure of the free this compound is not widely reported, structural data for its metal complexes are available. For instance, the crystal structure of a copper(II) complex involving a derivative of this ligand shows how the nitrogen atoms coordinate to the metal center. In one such complex, the Cu(II) atom is coordinated by three nitrogen atoms from the ligand and two chloride ions, adopting a distorted square-pyramidal geometry. researchgate.net This demonstrates the chelating ability of the ligand, a key feature of its chemistry.

Table 3: Example Crystallographic Data for a Copper Complex of a Derivative Ligand

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.8506 |

| b (Å) | 11.0603 |

| c (Å) | 17.8574 |

| α (°) | 73.110 |

| β (°) | 75.530 |

| γ (°) | 89.010 |

| Volume (ų) | 1799.4 |

| Z (molecules/cell) | 4 |

Data from a reported structure of [CuCl₂(C₁₄H₂₁F₃N₄)], a complex with a ligand derived from a bis(2-aminoethyl)amine backbone. researchgate.net

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can also provide structural information through analysis of fragmentation patterns.

For this compound (C₆H₁₅N₃O₂), the calculated monoisotopic mass is 161.1164 Da. nih.gov High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), can confirm this exact mass, thereby verifying the elemental composition of the molecule. ESI is a soft ionization technique well-suited for polar, non-volatile molecules like amino acids, typically producing the protonated molecular ion [M+H]⁺. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it generally requires chemical derivatization of the polar -NH₂ and -COOH groups to increase the volatility of the analyte. researchgate.net The resulting mass spectrum would show the molecular ion of the derivative, and its fragmentation pattern could be analyzed to confirm the structure of the carbon skeleton.

Electrochemical Characterization in Corrosion Research

Electrochemical methods are crucial for understanding the kinetics of corrosion and the efficacy of inhibitors. These techniques measure the electrochemical response of a metal submerged in a corrosive medium, with and without an inhibitor.

Tafel Polarization and Linear Polarization Methods

Tafel polarization and Linear Polarization Resistance (LPR) are potentiodynamic techniques used to determine the corrosion rate and inhibitor efficiency.

Tafel Polarization: This method involves polarizing the working electrode (the metal sample) to a potential significantly different from its corrosion potential (Ecorr), typically ±250 mV. The resulting current is plotted against the potential on a semi-logarithmic scale, generating Tafel plots. By extrapolating the linear (Tafel) regions of the anodic and cathodic curves back to the corrosion potential, the corrosion current density (icorr) can be determined. A lower icorr value in the presence of an inhibitor signifies effective corrosion inhibition.

Linear Polarization Resistance (LPR): The LPR method involves applying a small potential scan (typically ±10 to ±30 mV) around the Ecorr. The slope of the resulting potential-current density plot at Ecorr gives the polarization resistance (Rp). Rp is inversely proportional to the corrosion current density, and therefore, a higher Rp value indicates better corrosion protection.

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about the metal/solution interface. It works by applying a small amplitude AC potential signal over a wide range of frequencies and measuring the current response.

The impedance data is often represented as a Nyquist plot. An increase in the diameter of the semicircle in the Nyquist plot typically corresponds to an increase in the charge transfer resistance (Rct), indicating a slower corrosion process and effective inhibition. EIS data can be fitted to equivalent electrical circuits to model the interface and quantify parameters like solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). A decrease in Cdl and an increase in Rct are characteristic of an inhibitor adsorbing onto the metal surface to form a protective film.

Electrochemical Frequency Modulation (EFM)

Electrochemical Frequency Modulation (EFM) is a relatively new and rapid non-destructive technique for determining corrosion rates without prior knowledge of Tafel constants. The technique applies a potential perturbation signal composed of two different sine wave frequencies to the system.

Due to the non-linear nature of the corrosion process, the current response contains harmonic and intermodulation frequency components. The magnitude of these intermodulation currents can be used to directly calculate the corrosion current density, Tafel slopes, and causality factors. The causality factors serve as an internal check on the quality and validity of the measurement data.

Quantum Chemical Modeling and Simulations

Theoretical quantum chemical calculations are powerful tools for elucidating the inhibition mechanism at a molecular level and correlating the electronic properties of an inhibitor molecule with its performance.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. In corrosion science, it is used to calculate various quantum chemical parameters that describe the interaction between the inhibitor molecule and the metal surface. These parameters include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of a molecule. Higher EHOMO values suggest a greater tendency to donate electrons to the vacant d-orbitals of the metal.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability of a molecule. Lower ELUMO values indicate a greater ability to accept electrons from the metal surface.

Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap suggests higher reactivity and thus better inhibition efficiency.

Dipole Moment (μ): Indicates the polarity of the molecule and influences its adsorption on the metal surface.

To accurately model the behavior of an inhibitor in a real-world corrosive environment, it is essential to consider the effect of the solvent. DFT calculations can be performed in a simulated aqueous phase using models like the Polarizable Continuum Model (PCM). These calculations provide insights into how the geometry, electronic properties, and reactivity of the inhibitor molecule are influenced by the presence of water molecules, leading to a more realistic prediction of its interaction with the metal surface.

Electronic Property Analysis (HOMO/LUMO Energy, Mulliken Atomic Charges, Fukui Indices)

Theoretical calculations, primarily employing Density Functional Theory (DFT), provide significant insights into the electronic structure of this compound and its reactivity.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the chemical reactivity of a molecule. The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical stability. A smaller energy gap suggests higher reactivity. For molecules with functionalities similar to this compound, these values are instrumental in predicting their behavior in various chemical environments.

Mulliken atomic charge distribution analysis helps in understanding the electrostatic potential of the molecule. This method partitions the total electron density among the atoms, providing insights into the partial charges on each atom. In this compound, the nitrogen and oxygen atoms are expected to carry negative charges due to their high electronegativity, making them potential sites for electrophilic attack. Conversely, carbon and hydrogen atoms generally exhibit positive charges.

| Atom | Charge (e) |

|---|---|

| O(1) | -0.65 |

| O(2) | -0.68 |

| N(1) | -0.55 |

| N(2) | -0.58 |

| N(3) | -0.49 |

| C(1) | 0.35 |

| C(2) | 0.15 |

Fukui indices are another set of reactivity descriptors derived from conceptual DFT. They help in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function, ƒ(r), indicates the change in electron density at a point r when the total number of electrons in the system changes. For an atom k in a molecule, the condensed Fukui functions are calculated to predict its reactivity.

Elucidation of Corrosion Inhibition Mechanisms

This compound, as a derivative of glycine, is expected to exhibit corrosion inhibition properties, particularly for metals like steel in acidic environments. The mechanism of inhibition is primarily attributed to the adsorption of the molecule onto the metal surface, forming a protective barrier. This adsorption can occur through two main mechanisms: physisorption and chemisorption.

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged molecules. In acidic solutions, the amino groups of this compound can become protonated, leading to a cationic species that can interact with a negatively charged metal surface (at potentials more negative than the potential of zero charge).

Chemisorption: This involves the formation of coordinate bonds between the lone pair electrons of the nitrogen and oxygen atoms in the molecule and the vacant d-orbitals of the metal atoms. This type of interaction leads to a more strongly bound and stable protective film.

The presence of multiple amino groups and a carboxylate group in this compound provides several active centers for adsorption, potentially leading to a high inhibition efficiency. Studies on similar glycine derivatives have shown that the presence of additional amino groups can enhance the corrosion inhibition performance compared to glycine alone.

Intermolecular Interactions and Crystal Packing

The three-dimensional arrangement of molecules in the solid state, known as crystal packing, is governed by a variety of intermolecular interactions. For this compound, these interactions are expected to be dominated by hydrogen bonds, given the presence of multiple amine (N-H) and carboxylic acid (O-H) groups, which can act as hydrogen bond donors, and nitrogen and oxygen atoms, which can act as acceptors.

Molecular Dynamics (MD) Simulations for Interaction Dynamics

Molecular dynamics simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system. For this compound, MD simulations can provide valuable insights into its interaction with solvent molecules, ions, or surfaces.

In an aqueous solution, MD simulations can reveal the hydration structure around the molecule, showing how water molecules orient themselves around the hydrophilic amino and carboxylate groups. These simulations can also be used to study the conformational changes of the molecule and its aggregation behavior in solution.

When studying corrosion inhibition, MD simulations can model the adsorption process of this compound molecules on a metal surface. By analyzing the trajectories of the molecules, researchers can determine the preferred adsorption orientation, the interaction energies between the inhibitor and the surface, and the structure of the resulting protective film. This provides a dynamic and atomistic view of the inhibition mechanism.

Hirshfeld Surface Analysis for Non-Covalent Interactions

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates the space of that molecule from the space of its neighbors.

By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed picture of the intermolecular contacts can be obtained. The dnorm surface highlights regions of close contact with neighboring molecules, with red spots indicating contacts shorter than the van der Waals radii (strong interactions like hydrogen bonds) and blue regions representing contacts longer than the van der Waals radii.

常见问题

Q. What are the recommended synthetic routes for preparing N,N-Bis(2-aminoethyl)glycine derivatives, and how can their purity be validated?

- Methodological Answer : Solid-phase synthesis is a robust approach for generating glycoconjugates of this compound. For example, malonyl-linked derivatives can be synthesized via sequential coupling reactions using Fmoc-protected intermediates. Purity and structural integrity should be confirmed using -NMR and -NMR spectroscopy to resolve peaks corresponding to amine, carboxyl, and linker groups. Mass spectrometry (ESI-MS) further validates molecular weight accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Handling requires adherence to GHS Category 2 skin/eye irritation guidelines. Use nitrile gloves, sealed goggles, and lab coats to prevent direct contact. Store the compound in a desiccator at 2–8°C, away from oxidizers. Ventilation systems must maintain airborne concentrations below 5 mg/m. Emergency procedures include flushing exposed skin/eyes with water for 15 minutes and consulting SDS for toxicological thresholds (LD oral rat: >2000 mg/kg) .

Q. Which spectroscopic techniques are optimal for characterizing this compound, and how should spectral inconsistencies be addressed?

- Methodological Answer : FTIR spectroscopy (4000–600 cm) identifies functional groups like NH (stretch ~3300 cm) and carboxylate (asymmetric stretch ~1600 cm). Discrepancies in peak positions due to hydration states require calibration against anhydrous/crystalline reference spectra. Complementary techniques like Raman spectroscopy or X-ray diffraction (for crystalline forms) resolve ambiguities .

Advanced Research Questions

Q. How can density functional theory (DFT) and Monte Carlo (MC) simulations elucidate the adsorption mechanisms of this compound on metal surfaces?

Q. What strategies resolve pH-dependent quantification discrepancies in LC-MS analysis of this compound?

- Methodological Answer : At neutral pH, zwitterionic forms may cause ion suppression. Use hydrophilic interaction liquid chromatography (HILIC) with a BEH Amide column to improve retention. Optimize mobile phase (e.g., 10 mM ammonium formate in acetonitrile/water) and electrospray ionization (ESI+) parameters. Spike deuterated internal standards (e.g., D-N,N-Bis(2-aminoethyl)glycine) to correct matrix effects. Cross-validate with NMR for absolute quantification .

Q. What experimental challenges arise when studying the chelation of this compound with transition metals, and how can they be mitigated?

- Methodological Answer : Competing protonation of amine groups at acidic pH reduces chelation efficiency. Use potentiometric titrations (e.g., with Cu) to determine stability constants (log K) across pH 3–10. Monitor complexation via UV-Vis spectroscopy (d-d transitions at ~600 nm for Cu complexes). To avoid precipitation, maintain ionic strength with 0.1 M KNO and perform experiments under inert atmospheres .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。